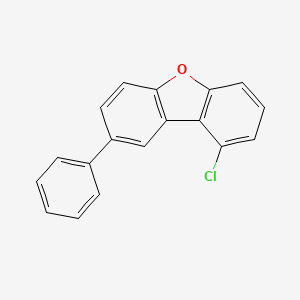
1-Chloro-8-phenyldibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-8-phenyldibenzofuran is an organic compound with the molecular formula C18H11ClO. It is a derivative of dibenzofuran, where a chlorine atom is substituted at the 1-position and a phenyl group at the 8-position. This compound is known for its applications in organic electronics, particularly in the field of organic light-emitting diodes (OLEDs) and other electronic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-8-phenyldibenzofuran can be synthesized through various methods. One common approach involves the chlorination of 8-phenyldibenzofuran using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent over-chlorination .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-8-phenyldibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydro derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution: Products include 1-amino-8-phenyldibenzofuran or 1-thio-8-phenyldibenzofuran.
Oxidation: Products include this compound-4,5-quinone.
Reduction: Products include 1-chloro-8-phenyldihydrodibenzofuran.
Applications De Recherche Scientifique
1-Chloro-8-phenyldibenzofuran has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 1-chloro-8-phenyldibenzofuran involves its interaction with specific molecular targets and pathways. In electronic applications, its unique structure allows for efficient charge transport and light emission. In biological systems, its derivatives may interact with cellular targets, leading to various biological effects such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Dibenzofuran: The parent compound, lacking the chlorine and phenyl substitutions.
1-Chlorodibenzofuran: Similar structure but without the phenyl group.
8-Phenyldibenzofuran: Similar structure but without the chlorine atom.
Uniqueness: 1-Chloro-8-phenyldibenzofuran is unique due to the combined presence of both chlorine and phenyl groups, which impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as OLEDs .
Propriétés
Formule moléculaire |
C18H11ClO |
|---|---|
Poids moléculaire |
278.7 g/mol |
Nom IUPAC |
1-chloro-8-phenyldibenzofuran |
InChI |
InChI=1S/C18H11ClO/c19-15-7-4-8-17-18(15)14-11-13(9-10-16(14)20-17)12-5-2-1-3-6-12/h1-11H |
Clé InChI |
DWBPIVMHRYVRBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC4=C3C(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


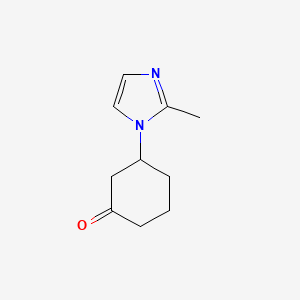


![(8S,11S,14S)-14-[[2-[[(2R)-2-[[(2R)-2-[acetyl(methyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]-methylamino]-3,18-dihydroxy-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B13914172.png)
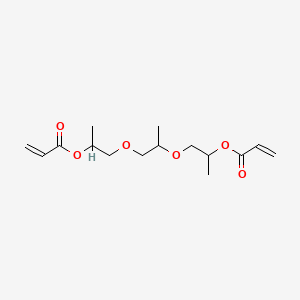
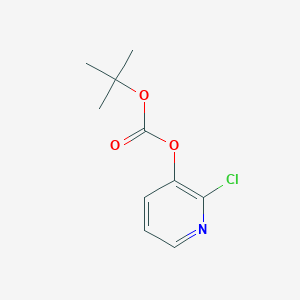
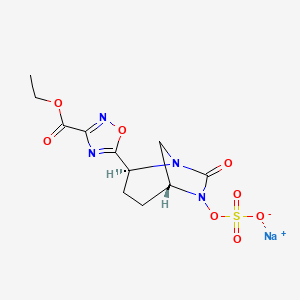

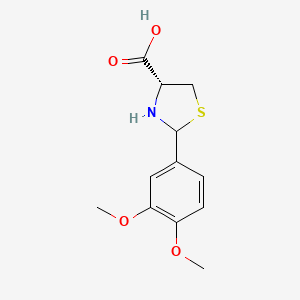
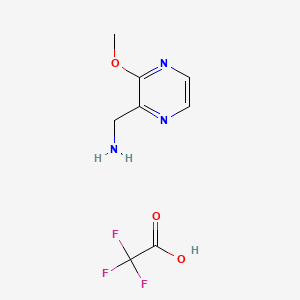
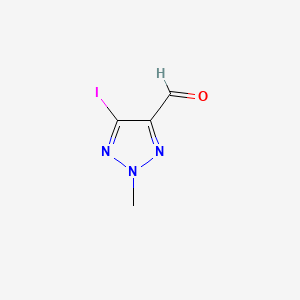
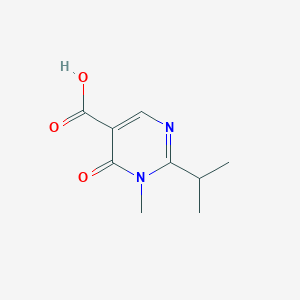
![7-Bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13914218.png)

